molecular formula C11H12Cl2F3N3 B1387882 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine CAS No. 1002033-51-3

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

Cat. No. B1387882
CAS RN: 1002033-51-3
M. Wt: 314.13 g/mol
InChI Key: HMJNSCXADQOPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine, or TFB-P, is a pyrazol-4-amine derivative that has recently been studied for its potential applications in scientific research. TFB-P has been found to have a wide range of properties, including high solubility, low toxicity, and low reactivity, making it an attractive molecule for use in lab experiments. Additionally, TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes.

Scientific Research Applications

TFB-P has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes. For example, TFB-P has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. Additionally, TFB-P has been used to study the effects of various hormones on cells, as well as the effects of disease on cells.

Advantages and Limitations for Lab Experiments

TFB-P has several advantages for use in lab experiments. For example, TFB-P is highly soluble, making it easy to use in a variety of experiments. Additionally, TFB-P is relatively non-toxic and has low reactivity, making it safe to use in experiments. However, TFB-P also has some limitations. For example, TFB-P is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, TFB-P is not very soluble in water, which can limit its use in experiments that require aqueous solutions.

Future Directions

TFB-P has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, TFB-P could be used to study the effects of various drugs on cells, as well as the effects of disease on cells. Additionally, TFB-P could be used to study the effects of oxidative stress on cells, and to develop treatments for oxidative stress-related diseases. Additionally, TFB-P could be used to study the effects of various hormones on cells, and to develop treatments for hormone-related diseases. Finally, TFB-P could be used to study the effects of various environmental toxins on cells, and to develop treatments for environmental toxin-related diseases.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCMEOLWDYGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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